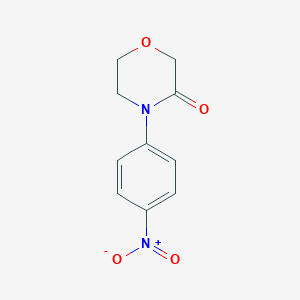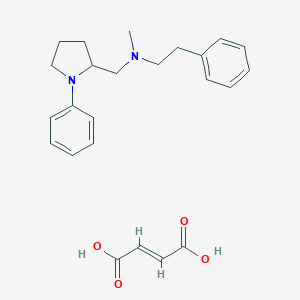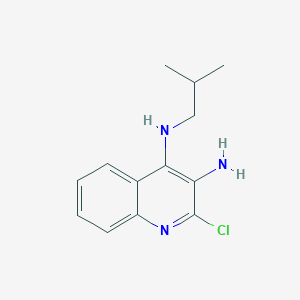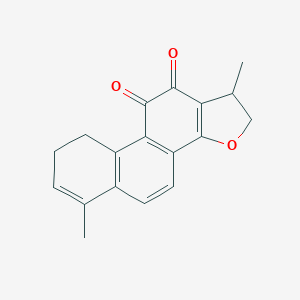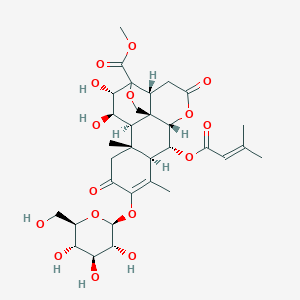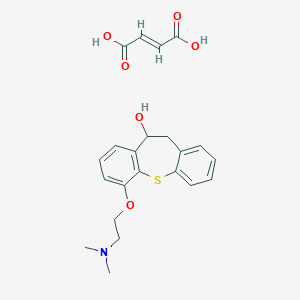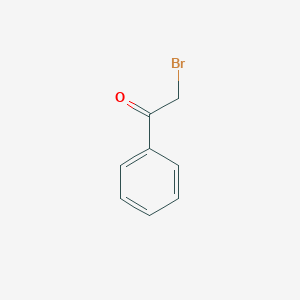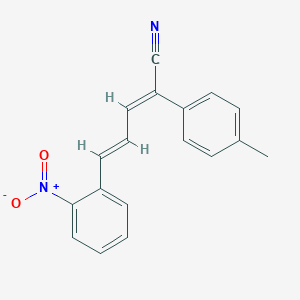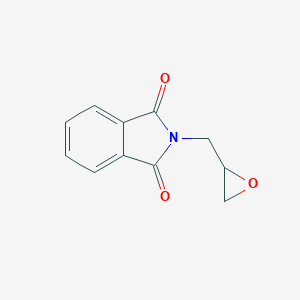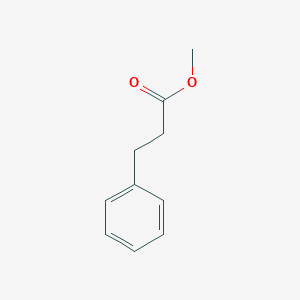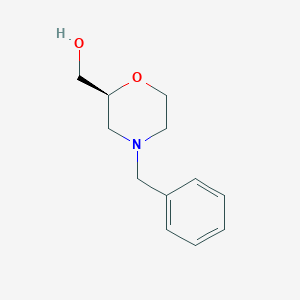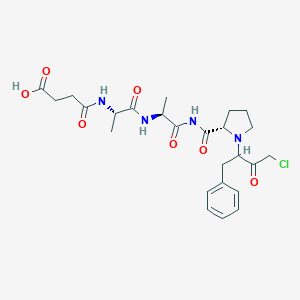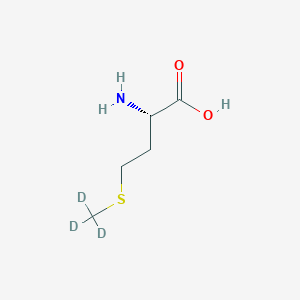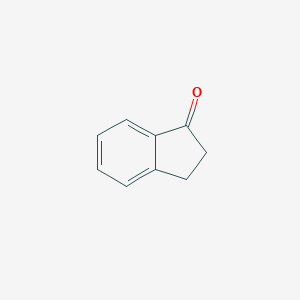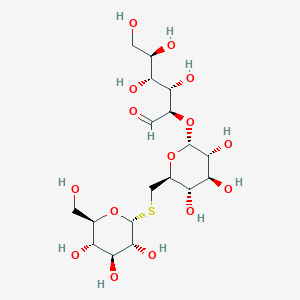
6(2)-Thiopanose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6(2)-Thiopanose is a rare sugar with a sulfur atom in the ring, which gives it unique properties compared to other sugars. It has been studied extensively for its potential use in various fields, including medicine, food science, and biochemistry.
Mécanisme D'action
The mechanism of action of 6(2)-Thiopanose is not fully understood, but it is believed to be due to its ability to interact with proteins and enzymes in the body. It has been shown to inhibit the activity of certain enzymes, which can lead to anti-inflammatory and anti-tumor effects. It has also been shown to interact with proteins in the body, which can lead to changes in their function and activity.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 6(2)-Thiopanose are varied and depend on the specific application. In medicine, it has been shown to have anti-inflammatory and anti-tumor effects, which can lead to a reduction in pain and tumor growth. In food science, it has been used as a sweetener, which can help reduce calorie intake and promote weight loss. In biochemistry, it has been used to study the interactions between carbohydrates and proteins, which can lead to a better understanding of biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6(2)-Thiopanose in lab experiments include its unique properties, its low toxicity, and its ability to interact with proteins and enzymes in the body. However, there are also limitations to using 6(2)-Thiopanose in lab experiments, including its rarity and the difficulty in synthesizing it.
Orientations Futures
There are many potential future directions for the study of 6(2)-Thiopanose. In medicine, it could be further studied for its potential use in cancer treatment and other inflammatory conditions. In food science, it could be used to develop new sweeteners with unique properties. In biochemistry, it could be used to study the interactions between carbohydrates and proteins in more detail. Additionally, new synthesis methods could be developed to make 6(2)-Thiopanose more readily available for research.
Méthodes De Synthèse
The synthesis of 6(2)-Thiopanose involves several steps, including the protection of the hydroxyl groups, the introduction of the sulfur atom, and the deprotection of the hydroxyl groups. The most common method of synthesizing 6(2)-Thiopanose is through the use of thioglycosides, which are reacted with a reducing agent to form the sulfur atom in the ring. The resulting product is then deprotected to yield 6(2)-Thiopanose.
Applications De Recherche Scientifique
6(2)-Thiopanose has been extensively studied for its potential use in various fields, including medicine, food science, and biochemistry. In medicine, it has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer treatment. In food science, it has been used as a sweetener due to its low calorie content and unique taste. In biochemistry, it has been used to study the interactions between carbohydrates and proteins.
Propriétés
Numéro CAS |
143801-13-2 |
|---|---|
Nom du produit |
6(2)-Thiopanose |
Formule moléculaire |
C18H32O15S |
Poids moléculaire |
520.5 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2S,3R,4S,5S,6S)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylmethyl]oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C18H32O15S/c19-1-5(22)9(23)10(24)6(2-20)31-17-15(29)13(27)12(26)8(32-17)4-34-18-16(30)14(28)11(25)7(3-21)33-18/h2,5-19,21-30H,1,3-4H2/t5-,6+,7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17+,18-/m1/s1 |
Clé InChI |
DWLHGQMLURLXIT-PUFVZKSTSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)SC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)SCC2C(C(C(C(O2)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)SCC2C(C(C(C(O2)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O)O)O)O |
Autres numéros CAS |
143801-13-2 |
Synonymes |
6'-S-glucopyranosyl-6'-thiomaltose 6(2)-thiopanose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



